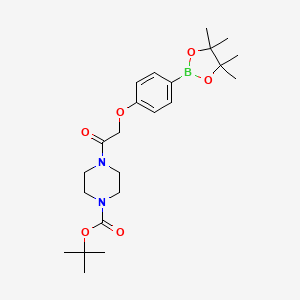

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate

Description

This compound is a boronate-containing piperazine derivative featuring a tert-butyl carbamate protecting group, an acetylphenoxy linker, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Its structure is tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl systems . The acetylphenoxy moiety enhances solubility and modulates electronic properties, while the piperazine core offers versatility for further functionalization.

Properties

IUPAC Name |

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35BN2O6/c1-21(2,3)30-20(28)26-14-12-25(13-15-26)19(27)16-29-18-10-8-17(9-11-18)24-31-22(4,5)23(6,7)32-24/h8-11H,12-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOYZSQVIPJUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperazine-1-carboxylate, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates palladium-catalyzed cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, particularly in aryl-aryl couplings.

Example Reaction:

The compound reacts with aryl halides (e.g., bromobenzene derivatives) under Suzuki-Miyaura conditions:

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄, DMF-H₂O, 100°C (microwave) | Coupling with aryl halides to form biaryl derivatives | 49–72% |

Key Observations:

-

Microwave irradiation enhances reaction efficiency and reduces time .

-

The tert-butyl carboxylate group remains stable under these conditions, preserving the piperazine scaffold .

Deprotection of the Piperazine Carboxylate

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen can be removed under acidic conditions to generate a free amine, enabling further functionalization.

Deprotection Protocol:

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| TMSOTf, CH₂Cl₂, 0–20°C | Boc removal to yield 1-[4-(boronate ester)phenyl]piperazine | 72% |

Mechanistic Insight:

-

Trimethylsilyl triflate (TMSOTf) acts as a Lewis acid, cleaving the Boc group via formation of a stable tert-butyl cation .

-

The boronate ester remains intact during deprotection, confirmed by LC-MS analysis .

Functionalization of the Acetylpiperazine Side Chain

The acetyl group attached to the piperazine nitrogen offers a site for nucleophilic substitution or hydrolysis.

Reaction Pathways:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | HCl, dioxane, 20°C | Carboxylic acid derivative | Intermediate for amide formation |

| Amidation | HATU, DIPEA, DMF | Substituted piperazine amides | Drug discovery scaffolds |

Notes:

-

Hydrolysis under acidic conditions generates a carboxylic acid, which can be further coupled with amines .

-

Amidation reactions retain the boronate ester functionality, enabling sequential coupling strategies .

Stability and Handling Considerations

Scientific Research Applications

Structure and Composition

The molecular formula of tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate is . It has a molecular weight of approximately 388.3 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a boron-containing moiety that contributes to its reactivity and potential applications in various chemical reactions .

Physical Properties

- Molecular Weight : 388.3 g/mol

- Boiling Point : Not available

- Purity : Typically >97% as per supplier specifications .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects. Its boron-containing structure allows it to interact with biological molecules effectively.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of the dioxaborolane moiety enhances the compound's ability to form stable complexes with biomolecules .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

- Cross-coupling reactions : Utilizing its boron atom for coupling with organohalides.

- Functionalization of piperazines : The piperazine ring can be further modified to create derivatives with diverse biological activities.

Example Reaction Pathway

A typical reaction pathway involves the use of this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds .

Materials Science

The compound's boron content makes it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials. Its ability to form cross-linked structures can lead to materials with enhanced mechanical properties.

Case Study: Polymer Development

Research has shown that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength. This compound has been tested as an additive in polymer formulations .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate is not well-documented. its boronic ester group is known to interact with various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved would depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Variations and Molecular Features

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Target Compound: The para-boronate group ensures efficient coupling with aryl halides, while the acetylphenoxy linker reduces steric hindrance, facilitating catalyst access .

- Meta-Substituted Derivatives (e.g., ) : Meta-boronate positioning alters electronic density on the aromatic ring, favoring couplings with ortho-substituted electrophiles.

Pharmacological and Bioactivity Considerations

- Bioactivity Clustering : Compounds with para-substituted boronate esters (e.g., target compound) cluster together in bioactivity profiles due to similar protein target interactions .

Biological Activity

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate (commonly referred to as TB-Dioxaborolane) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a piperazine moiety linked to a boron-containing dioxaborolane group, which may enhance its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C23H37BN2O5

- Molecular Weight : 432.36 g/mol

- CAS Number : 1310404-00-2

- IUPAC Name : tert-butyl 4-(2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl)piperazine-1-carboxylate

The structure features a tert-butyl ester group and a dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of TB-Dioxaborolane is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The dioxaborolane group can act as a reversible inhibitor for certain enzymes by forming transient complexes with active sites.

- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, potentially influencing pathways related to neuropharmacology.

- Antioxidant Properties : Compounds containing boron have been studied for their ability to scavenge free radicals and reduce oxidative stress.

Pharmacological Studies

Several studies have investigated the pharmacological effects of TB-Dioxaborolane:

- Anticancer Activity : Research has shown that derivatives of dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to TB-Dioxaborolane have demonstrated inhibition of cell proliferation in breast and prostate cancer models .

- Neuroprotective Effects : In vitro studies suggest that TB-Dioxaborolane may protect neuronal cells from apoptosis induced by oxidative stress. This property makes it a candidate for further research in neurodegenerative diseases .

Case Studies

- Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the efficacy of TB-Dioxaborolane in inhibiting cancer cell growth. Results indicated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.

- The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for PC3 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC3 | 30 |

- Neuroprotective Study :

- In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, TB-Dioxaborolane showed significant protective effects at concentrations of 10 µM and above.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

The compound is synthesized via multi-step reactions, typically involving Suzuki-Miyaura cross-coupling to install the boronic ester group and Boc-protection for the piperazine ring. Key steps include:

- Borylation : Coupling a brominated phenyl intermediate with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dba)₂ with XPhos ligand) .

- Acetylation and Boc-protection : Introducing the acetyl-phenoxy and tert-butyl carbamate groups via nucleophilic substitution or esterification .

- Optimized conditions : Reactions often require anhydrous solvents (e.g., acetonitrile), bases (e.g., Na₂CO₃), and temperatures of 80–100°C for 6–16 hours .

Example Protocol (Step 1) :

| Component | Details |

|---|---|

| Catalyst | Pd(dba)₂ (5 mol%), XPhos ligand (10 mol%) |

| Solvent | Acetonitrile/Water (5:1 v/v) |

| Base | Na₂CO₃ |

| Temperature | 100°C, 7–12 hours |

| Yield | 42–60% after purification via silica gel chromatography |

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the piperazine, acetyl, and boronic ester groups. For example, the tert-butyl group shows a singlet at ~1.48 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Purity >90% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., m/z 431.3 [M+H]⁺) .

Q. What purification methods are effective for isolating this compound?

- Silica Gel Chromatography : Ethyl acetate/petroleum ether gradients (0–80%) resolve polar byproducts .

- Recrystallization : Use hexane/ethyl acetate mixtures to remove residual catalysts or unreacted starting materials .

- Safety Note : Boronic esters are moisture-sensitive; use inert atmospheres during purification .

Advanced Questions

Q. How can reaction yields be optimized when competing pathways (e.g., homocoupling) occur?

- Catalyst Tuning : Replace Pd(PPh₃)₄ with Pd(dba)₂/XPhos to suppress homocoupling. XPhos ligands enhance oxidative addition to aryl halides .

- Solvent Degassing : Use degassed acetonitrile/water mixtures to minimize boronic ester hydrolysis .

- Stoichiometry : Maintain a 1.2:1 molar ratio of boronic ester to aryl halide to drive the reaction forward .

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect reactivity in cross-coupling reactions?

- Piperazine Substitution : Electron-withdrawing groups (e.g., -CF₃) on the piperazine reduce nucleophilicity, slowing Boc-deprotection. This requires harsher acidic conditions (e.g., HCl in dioxane) .

- Boronic Ester Stability : Tetramethyl dioxaborolane groups resist hydrolysis better than pinacol esters, enabling aqueous reaction conditions .

Comparative Reactivity Data :

| Substituent | Deprotection Time (4M HCl) | Coupling Yield |

|---|---|---|

| -H (Unsubstituted) | 3 hours | 89% |

| -CF₃ | 16 hours | 72% |

| Data inferred from similar piperazine derivatives . |

Q. What strategies mitigate byproduct formation during Boc-deprotection?

- Acid Selection : Use HCl in dioxane instead of TFA to avoid trifluoroacetylated byproducts .

- Temperature Control : Perform deprotection at 0°C to minimize piperazine ring degradation .

- Workup : Neutralize with K₂CO₃ post-deprotection and extract with DCM/MeOH (10:1) to isolate the free piperazine .

Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic systems (e.g., Pd sources)?

- Pd Catalyst Variability : uses Pd(dba)₂ for Suzuki coupling, while other protocols employ Pd(PPh₃)₄. The choice depends on substrate steric hindrance: Pd(dba)₂/XPhos outperforms for bulky aryl halides .

- Validation : Run small-scale trials with both catalysts and monitor yields via HPLC .

Safety and Handling

Q. What precautions are necessary for safe handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.